Nerofe - 2120397-85-3

Nerofe

Catalog Number: EVT-10947423
CAS Number: 2120397-85-3
Molecular Formula: C96H129N21O20
Molecular Weight: 1897.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nerofe is under investigation in clinical trial NCT03059615 (A Phase 2a, Open-Label, Two Stage Study of Nerofe or Nerofe With Doxorubicin in Subjects With AML or MDS).
Tumor-Cells Apoptosis Factor Hormone-Peptide is a synthetic 14-amino acid peptide derived from a novel human peptide hormone, Tumor-Cells Apoptosis Factor (TCApF), with potential antineoplastic activity. Upon intravenous administration, tumor-cells apoptosis factor hormone-peptide binds to the T1/ST2 receptor (IL1RL1) and activates both caspase 8 and Bcl-2 mediated apoptosis, in addition to the activation of p38 MAPK and JNK signaling cascades in tumor cells. Furthermore, this agent inhibits angiogenesis by suppressing the expressions of vascular endothelial growth factor A (VEGFA) and fms-related tyrosine kinase 1 (VEGFR1). Tumor-cells apoptosis factor hormone-peptide also modulates immune system responses via increasing the expressions of interleukin-10 and anti-angiogenic interleukin. T1/ST2 receptor, a member of the toll/interleukin-1 receptor superfamily, is overexpressed in certain cancer cells.
Synthesis Analysis

Methods

Nerofe is synthesized through solid-phase peptide synthesis, where protected amino acids are sequentially added to a growing peptide chain on a solid support. After assembly, the peptide is cleaved from the resin and purified using high-performance liquid chromatography. This purification process is followed by desalting and counter-ion exchange to yield the final acetate form of dTCApFs .

Technical Details

The synthesis involves:

  • Solid-Phase Peptide Synthesis: A method that allows for the stepwise addition of amino acids while preventing side reactions.
  • High-Performance Liquid Chromatography: Used for purification to ensure high purity and yield of the final product.
  • Desalting and Counter-Ion Exchange: These steps are crucial for preparing the peptide for biological assays and applications .
Molecular Structure Analysis

Structure

Nerofe consists of a 14-amino acid sequence that plays a critical role in its biological activity. The specific sequence contributes to its ability to interact with cellular receptors involved in apoptosis.

Data

The molecular formula and structure details can be represented as follows:

  • Molecular Formula: C₈₉H₁₃₉N₉O₁₄S
  • Molecular Weight: Approximately 1,500 Da
  • Structural Features: The amino acid sequence includes key residues that facilitate receptor binding and activation of apoptotic pathways .
Chemical Reactions Analysis

Reactions

Nerofe engages in several biochemical reactions, primarily involving:

  • Receptor Binding: It binds to the T1/ST2 receptor on cancer cells, initiating a cascade that leads to apoptosis.
  • Caspase Activation: The binding activates caspases 3, 8, and 9, which are crucial for executing programmed cell death.

Technical Details

The mechanism involves:

  • Extrinsic Pathway Activation: Through receptor engagement, leading to downstream signaling.
  • Intrinsic Pathway Modulation: Influencing mitochondrial pathways that contribute to cell survival and death .
Mechanism of Action

Process

Nerofe's mechanism involves:

  1. Binding to T1/ST2 Receptor: This initiates intracellular signaling pathways.
  2. Caspase Cascade Activation: Activates caspases that dismantle cellular structures leading to apoptosis.
  3. Inhibition of Tumor Growth: By inducing apoptosis selectively in cancer cells while sparing normal cells.

Data

Studies indicate that treatment with Nerofe results in significant apoptosis in various cancer cell lines, including acute myeloid leukemia and breast carcinoma, showcasing its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in aqueous solutions, which is essential for biological applications.

Chemical Properties

  • Stability: Sensitive to degradation under extreme pH or temperature conditions.
  • pH Sensitivity: Optimal activity at physiological pH levels.

Relevant Data or Analyses

Characterization studies often include chromatographic analysis (such as HPLC) and mass spectrometry to confirm purity and molecular weight .

Applications

Scientific Uses

Nerofe has significant potential in various scientific applications:

  • Cancer Therapy: As an agent that induces apoptosis in tumor cells, it may be utilized in developing targeted cancer therapies.
  • Research Tool: Useful in studying apoptotic pathways and receptor signaling mechanisms in cancer biology.
  • Immunotherapy Enhancement: Research indicates that combining Nerofe with other therapeutic agents may enhance immune responses against tumors .
Introduction to Nerofe in Oncological Research

Historical Context of Hormone-Peptide Therapeutics in Oncology

The therapeutic application of peptides in oncology traces back to the 1920s with the advent of insulin therapy, marking the first clinical use of a peptide-based treatment [1]. Over subsequent decades, peptide therapeutics evolved from natural hormone replacements to sophisticated anti-neoplastic agents. By 2023, over 60 peptide drugs gained approval in major global markets, with oncology representing a primary therapeutic area [1] [3]. Early peptide drugs faced significant limitations, including rapid enzymatic degradation, poor tissue penetration, and short plasma half-lives, restricting their clinical utility. Innovations in peptide engineering—such as cyclization, backbone modification, and non-natural amino acid incorporation—addressed these challenges, enhancing metabolic stability and target specificity [3] [5]. For instance, the development of gonadotropin-releasing hormone (GnRH) analogs (e.g., goserelin, approved in 1989) demonstrated peptides could effectively target hormone-responsive cancers through receptor-specific interactions [5]. This historical progression established a foundation for next-generation peptides like Nerofe, designed to exploit specific molecular pathways in malignant cells.

Discovery and Rationale for Nerofe as a Novel Anti-Neoplastic Agent

Nerofe (scientific designation: dTCApF) is a synthetic 14-amino-acid derivative of Tumor Cell Apoptosis Factor (TCApF), a human hormonal peptide initially identified through bioinformatics screening of endogenous human peptides [2] [9]. Its discovery originated from research by Immune System Key Ltd. (ISK) founders Prof. Uziel Sandler and Dr. Yoram Devary, who identified TCApF’s expression in the thymus, colon, and brain frontal lobes and its inherent anti-cancer activity [2] [9]. Nerofe was engineered to retain TCApF’s anti-neoplastic properties while overcoming bioavailability limitations of the parent molecule.

Mechanistic Rationale: Nerofe exerts its effects through a dual-pathway mechanism:

  • Direct Tumor Apoptosis Induction: Nerofe binds to the T1/ST2 receptor (Interleukin-1 receptor-like 1), which is overexpressed in Kirsten rat sarcoma viral oncogene homolog (KRAS)-mutated tumors but sparse in healthy tissues [2] [6]. This binding triggers Golgi apparatus dysfunction and endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and irreversible apoptosis. Nerofe concurrently downregulates ER stress repair mechanisms, amplifying cellular stress vulnerability [2] [6].
  • Immunomodulation & MicroRNA Regulation: Nerofe upregulates microRNA-217 (miR217), a tumor suppressor that directly targets and downregulates KRAS and mitogen-activated protein kinase 1/2 (MAPK1/2) signaling [2]. This action disrupts a critical oncogenic pathway prevalent in pancreatic, colorectal, and lung adenocarcinomas. Furthermore, Nerofe enhances innate and adaptive immune responses by elevating interleukin-2 (IL-2) and interferon-gamma (IFN-γ) and recruiting natural killer (NK) cells and M1 macrophages to the tumor microenvironment [2].

Table 1: Key Mechanistic Actions of Nerofe

TargetBiological ConsequenceDownstream Effect
T1/ST2 ReceptorGolgi dysfunction & ER stressTumor cell apoptosis
miR217Downregulation of KRAS/MAPK signalingInhibition of tumor proliferation
Immune cytokinesIncrease in IL-2, IFN-γ; NK cell/M1 macrophage recruitmentTumor immunosuppression reversal

Preclinical evidence demonstrates synergistic activity between Nerofe and chemotherapeutics. Combining Nerofe with doxorubicin—an inhibitor of UPR—reduced viability in metastatic colorectal cancer (mCRC) cell lines (SW480, HT-29, CT26) by 50–70%, compared to ≤15% with doxorubicin alone [2]. This synergy arises from doxorubicin’s blockade of compensatory survival pathways during Nerofe-induced ER stress [2] [6].

Position within the Landscape of Targeted Cancer Therapies

Nerofe occupies a unique niche in precision oncology due to its biomarker-driven design and multimodal mechanism. Its development aligns with two major trends:

  • KRAS-Targeted Therapy Evolution: KRAS mutations occur in ~13% of cancers, including 88% of pancreatic ductal adenocarcinomas and 47% of colorectal cancers [2]. Historically considered "undruggable," KRAS witnessed breakthrough inhibitors like sotorasib (targeting KRAS G12C) in 2021. Nerofe offers a distinct approach by indirectly targeting KRAS via miR217 upregulation and immune activation rather than direct GTPase inhibition [2] [6]. This positions Nerofe as a complementary strategy, particularly for non-G12C KRAS variants lacking targeted options.

Table 2: Nerofe vs. Select KRAS-Targeted Agents

AgentTargetApplicable MutationsPrimary Mechanism
SotorasibKRAS G12CG12CDirect GTPase inhibition
AdagrasibKRAS G12CG12CDirect GTPase inhibition
NerofeT1/ST2 → miR217 → KRASPan-KRASIndirect KRAS downregulation + Immunomodulation
  • Peptide-Drug Conjugate (PDC) Advancement: Peptides increasingly serve as tumor-homing vehicles for cytotoxic payloads. Nerofe’s specificity for T1/ST2—overexpressed in KRAS-mutated tumors—makes it a candidate for future PDCs. Current PDCs in oncology (e.g., lutetium Lu 177 dotatate) highlight peptides’ capacity for targeted delivery [5] [8]. Nerofe’s ongoing development of an "enhanced formulation" (patent pending) suggests ISK is exploring such innovations to improve tumor selectivity [4] [9].

Clinically, Nerofe’s biomarker-guided design aligns with master protocol trial frameworks (basket/umbrella trials) evaluating therapies based on molecular alterations across tumor types. Its Phase IIa trials focus on T1/ST2-positive gastrointestinal (GI) malignancies (pancreatic/colorectal cancer) [9] [10]. Early clinical data reported tumor regression in a stage IV squamous cell lung cancer patient with high T1/ST2 expression [9], underscoring its potential as a pan-cancer therapy for biomarker-selected populations.

Future Directions: Immune System Key Ltd. is advancing an optimized Nerofe formulation alongside companion diagnostics for T1/ST2 expression [4] [9]. This reflects the broader integration of peptides into "precision pro" paradigms, where therapies are dynamically tailored using real-time biomarker data [10]. As of 2024, Nerofe represents one of >200 peptide-based candidates in oncology clinical development globally [3] [5], highlighting the resurgence of peptides as versatile agents in targeted cancer therapy.

Properties

CAS Number

2120397-85-3

Product Name

Nerofe

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid

Molecular Formula

C96H129N21O20

Molecular Weight

1897.2 g/mol

InChI

InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1

InChI Key

FNQVICDIQNFNHD-NOQIVBDNSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.